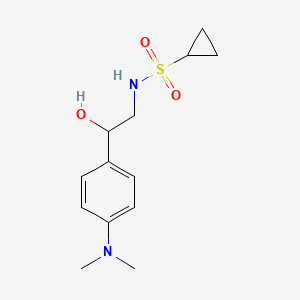

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C13H20N2O3S and its molecular weight is 284.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4-(dimethylamino)phenylboronic acid , are known to be involved in Suzuki-Miyaura cross-coupling reactions

Mode of Action

Similar compounds are known to participate in various chemical reactions, such as the suzuki-miyaura cross-coupling In these reactions, the compound might interact with its targets, leading to changes in their structure or function

Biochemical Pathways

Based on its potential involvement in suzuki-miyaura cross-coupling reactions , it might affect pathways related to these reactions. The downstream effects of these pathway alterations would depend on the specific context and need to be investigated further.

Result of Action

Based on its potential involvement in suzuki-miyaura cross-coupling reactions , it might induce changes at the molecular and cellular levels. The exact nature of these changes would depend on the specific context and require further investigation.

Actividad Biológica

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclopropanesulfonamide, commonly referred to as compound 1421444-61-2, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₃H₂₀N₂O₃S

- Molecular Weight : 284.38 g/mol

- CAS Number : 1421444-61-2

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₂O₃S |

| Molecular Weight | 284.38 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily associated with its interaction with various biological targets. Sulfonamides are known to exhibit antibacterial properties by inhibiting the synthesis of folic acid in bacteria. Additionally, compounds with similar structures have shown potential in anticancer activities through mechanisms such as:

- Inhibition of Tumor Growth : Research indicates that sulfonamide derivatives can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways.

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival.

Research Findings

Recent studies have explored the biological effects of this compound, particularly its cytotoxicity against various cancer cell lines.

Case Studies

-

Cytotoxicity Assessment :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). Results indicated moderate cytotoxic activity, suggesting its potential as an anticancer agent.

-

Mechanistic Insights :

- Further investigations revealed that the compound could interfere with tubulin polymerization, a critical process for cell division. This mechanism aligns with the behavior observed in other anticancer agents that target microtubule dynamics.

Comparative Analysis

To understand the biological activity better, a comparison with other similar compounds can provide insights into structure-activity relationships (SAR).

| Compound Name | Cytotoxicity (IC50 µM) | Mechanism of Action |

|---|---|---|

| This compound | Moderate (~10-20) | Inhibition of tubulin polymerization |

| Sulfanilamide | High (~5-15) | Folate synthesis inhibition |

| Other Dimethylaminophenyl derivatives | Variable | Varies by specific structure |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The sulfonamide group is known to interact with various biological targets, potentially disrupting cancer cell proliferation. For instance, derivatives of sulfonamides have been studied for their ability to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors .

Antimicrobial Properties

Sulfonamides have traditionally been used as antibacterial agents. The incorporation of the dimethylamino group enhances the lipophilicity of the molecule, potentially improving its permeability across bacterial membranes. Studies have shown that modifications to the sulfonamide structure can lead to increased efficacy against resistant bacterial strains .

Neurological Disorders

The dimethylamino group suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, particularly in conditions such as depression and anxiety .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of sulfonamides. The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Study: Anticancer Activity Assessment

A study conducted by Hamilton et al. focused on the synthesis and evaluation of cyclopropanesulfonamides for anticancer activity. The findings demonstrated that specific modifications to the cyclopropane ring enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

| Compound | Activity | Target |

|---|---|---|

| N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclopropanesulfonamide | Cytotoxic | Breast Cancer Cell Lines |

| Derivative X | Antibacterial | Staphylococcus aureus |

Case Study: Antimicrobial Efficacy

In another research project, the antimicrobial properties of sulfonamide derivatives were evaluated against multi-drug resistant bacteria. The study indicated that certain modifications led to enhanced activity against resistant strains, underscoring the importance of structural diversity in drug design .

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-15(2)11-5-3-10(4-6-11)13(16)9-14-19(17,18)12-7-8-12/h3-6,12-14,16H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGUTRYQTROEEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.